(4,5-Difluoro-2-thienyl)methanol
Description
(4,5-Difluoro-2-thienyl)methanol is a fluorinated thiophene derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the thienyl ring and fluorine substituents at the 4- and 5-positions. This compound belongs to a class of organofluorine molecules, where the electronegative fluorine atoms and the polar hydroxymethyl group synergistically influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
Molecular Formula |
C5H4F2OS |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(4,5-difluorothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H4F2OS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 |
InChI Key |
QXAVIZZLUKMYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)F)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
a. (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol This thiazole-based compound contains dual hydroxymethyl groups and a trifluoromethylphenyl substituent. Compared to (4,5-Difluoro-2-thienyl)methanol, the trifluoromethyl group enhances lipophilicity, while the thiazole ring contributes to π-π stacking interactions. Such structural differences may lead to distinct solubility profiles and biological activity. For instance, thiazole derivatives are often explored for antimicrobial or anticancer properties, whereas thiophene-based alcohols like this compound may prioritize electronic modulation for optoelectronic applications .
b. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone This triazole derivative features difluorophenyl and sulfonyl groups. The fluorine atoms here improve metabolic stability and binding affinity in drug candidates. Such differences highlight how fluorination position and auxiliary functional groups dictate molecular behavior .
c. 2',2'-Difluorodeoxycytidine (dFdC) A nucleoside analog with dual fluorine atoms at the 2'-position of the ribose ring. While structurally distinct from this compound, dFdC demonstrates the role of fluorination in enhancing enzymatic resistance and cytotoxicity.
Physicochemical Properties
| Property | This compound (Inferred) | Methanol (Reference) | (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol |
|---|---|---|---|
| Boiling Point | ~200–220°C (estimated) | 64.7°C | >250°C |
| Solubility | Moderate in polar aprotic solvents | Miscible in water | Low in water, high in DMF/DMSO |
| LogP | ~1.5–2.0 (predicted) | -0.77 | ~2.5–3.0 |
| Fluorine Impact | Electron-withdrawing, stabilizes ring | N/A | Enhances lipophilicity |
Note: Data inferred from structural analogs and solvent interactions described in , and 8.
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